

# CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Osimertinib Resistance

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## Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791

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
## Abstract

**CH7233163** is a novel, orally bioavailable, non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated potent and selective activity against EGFR mutations that confer resistance to third-generation inhibitors like osimertinib, particularly the challenging Del19/T790M/C797S and L858R/T790M/C797S triple mutations. This document provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for **CH7233163**, positioning it as a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to current standard-of-care treatments.

## Chemical Structure and Properties

**CH7233163** is a complex heterocyclic molecule designed for high-affinity binding to the ATP-binding pocket of mutant EGFR.

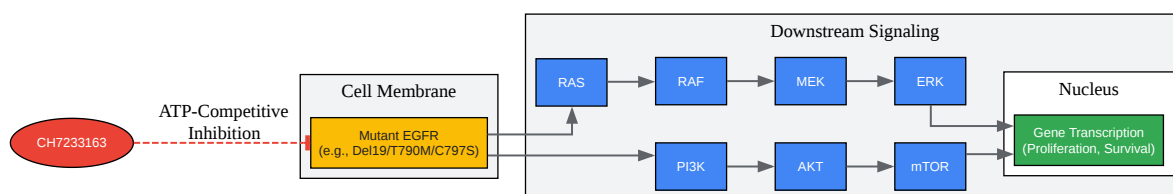
Identifier	Value
IUPAC Name	5-(4-(cyclopropanesulfonyl)-1H-pyrazol-1-yl)-N-(5-((4-(dimethylamino)piperidin-1-yl)methyl)-1-isopropyl-2-oxo-1,2-dihydroquinolin-6-yl)pyrazin-2-amine
Molecular Formula	C31H34F3N9O3S
Molecular Weight	669.72 g/mol
SMILES String	<chem>CN(CC1)CCN1C2=CC3=C(C(OCC(F)(F)F)=C2)C4=CN=C(NC5=CC=NC(C6=CN(S(=O)(C7CC7)=O)N=C6)=N5)C=C4N3C(C)C</chem> <a href="#">[1]</a>
CAS Registry No.	2923365-71-1

Figure 1: Chemical Structure of **CH7233163**  CH7233163 Chemical Structure

## Mechanism of Action and Signaling Pathway

**CH7233163** functions as an ATP-competitive inhibitor, binding non-covalently to the kinase domain of EGFR.[\[2\]](#)[\[3\]](#) This is particularly significant in the context of the C797S mutation, which renders covalent inhibitors like osimertinib ineffective by removing the cysteine residue required for irreversible binding. Crystal structure analyses have revealed that **CH7233163** stabilizes the  $\alpha$ C-helix-in conformation of the EGFR kinase domain, a feature that contributes to its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type (WT) EGFR.[\[4\]](#)[\[5\]](#)

By blocking the ATP-binding site, **CH7233163** prevents the autophosphorylation of the EGFR kinase domain. This, in turn, inhibits the activation of downstream pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and metastasis.[\[3\]](#)[\[6\]](#)



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Mechanism of **CH7233163** Action on the EGFR Signaling Pathway.

## Preclinical Efficacy Data

The preclinical activity of **CH7233163** has been extensively evaluated in both biochemical and cell-based assays, as well as in in vivo xenograft models. The data consistently demonstrates potent inhibition of clinically relevant EGFR mutations.

## In Vitro Kinase Inhibition

The inhibitory activity of **CH7233163** was assessed against various recombinant EGFR kinase domains using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.

EGFR Mutant	CH7233163 IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	EAI-045 IC50 (nmol/L)
Del19/T790M/C797S	0.28	>1,000	>1,000
L858R/T790M/C797S	0.25	>1,000	>1,000
Del19/T790M	0.45	0.20	>1,000
L858R/T790M	0.23	0.13	>1,000
Del19	0.44	0.23	>1,000
L858R	0.21	0.48	>1,000
Wild-Type (WT)	5.7	12	>1,000

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

## Cellular Antiproliferative Activity

The antiproliferative effects of **CH7233163** were measured in NIH3T3 cells engineered to express various EGFR mutations.

Cell Line (EGFR Mutant)	CH7233163 IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	EAI-045 IC50 (nmol/L)
Del19/T790M/C797S_NIH3T3	20	>1,000	>1,000
L858R/T790M/C797S_NIH3T3	45	>1,000	>1,000
A431 (WT-EGFR overexpressing)	480	730	>1,000

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

## Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of **CH7233163**, as described in the primary literature.<sup>[4][7]</sup>

## TR-FRET-Based EGFR Biochemical Assay

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of compounds against recombinant EGFR kinase domains.
- Procedure:
  - Recombinant EGFR kinase domains (mutant or wild-type) were incubated with varying concentrations of **CH7233163**, a biotinylated peptide substrate, and ATP in a kinase reaction buffer.
  - The reaction was allowed to proceed for a specified time at room temperature.
  - The reaction was stopped by the addition of a termination buffer containing EDTA.
  - A detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) was added.
  - After incubation, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
  - IC<sub>50</sub> values were calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cell Viability Assay

- Objective: To measure the antiproliferative activity of **CH7233163** in cells expressing specific EGFR mutations.
- Procedure:
  - Engineered NIH3T3 cells or other relevant cell lines were seeded in 96-well plates and allowed to adhere overnight.
  - Cells were treated with a serial dilution of **CH7233163** or control compounds for 72 hours.

- Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
- Luminescence was measured with a plate reader.
- IC50 values were determined from the resulting dose-response curves.

## Western Blotting for EGFR Pathway Inhibition

- Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.
- Procedure:
  - Cells were treated with various concentrations of **CH7233163** or DMSO (vehicle control) for a specified duration (e.g., 6 hours).
  - Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors.
  - Protein concentrations of the lysates were determined using a BCA assay.
  - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
  - Membranes were blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.
  - After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.
  - Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## Mouse Xenograft Study

- Objective: To evaluate the in vivo antitumor efficacy of **CH7233163**.

- Procedure:
  - Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously inoculated with tumor cells expressing the target EGFR mutations.
  - When tumors reached a predetermined volume, mice were randomized into treatment and vehicle control groups.
  - **CH7233163** was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
  - Tumor volume and body weight were measured regularly throughout the study.
  - Efficacy was determined by comparing the tumor growth in the treatment groups to the vehicle control group.

## Conclusion

**CH7233163** is a potent, fourth-generation EGFR inhibitor with a promising preclinical profile. Its ability to non-covalently inhibit EGFR, including the osimertinib-resistant C797S triple mutant, addresses a critical unmet need in the treatment of NSCLC. The robust in vitro and in vivo data suggest that **CH7233163** has the potential to become an effective therapy for patients whose disease has progressed on third-generation EGFR TKIs. Further clinical development is warranted to establish its safety and efficacy in human subjects.

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